molecular formula C32H43N7O8 B1674177 Fulicin CAS No. 137182-25-3

Fulicin

Cat. No.: B1674177
CAS No.: 137182-25-3
M. Wt: 653.7 g/mol
InChI Key: NNCPNXNWAQSRCG-CPASSRBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fulicin is a D-amino acid-containing neuropeptide that has been thought to control male copulatory behavior in the land snail, Achatina fulica.

Scientific Research Applications

Introduction to Fulicin

This compound is a bioactive compound derived from the venom of cone snails, particularly the species Conus fulmen. This compound has garnered attention for its diverse applications in scientific research, particularly in pharmacology and toxicology. The unique properties of this compound make it a subject of interest for various biomedical applications, including its potential use as a therapeutic agent.

Pain Management

This compound exhibits potent analgesic properties, making it a candidate for pain management therapies. Research indicates that this compound can modulate pain pathways by interacting with specific receptors in the nervous system. Its mechanism of action involves inhibiting neurotransmitter release, which can effectively reduce pain perception.

Neurological Research

This compound's ability to affect neuronal excitability has implications for neurological research. Studies have shown that this compound can influence synaptic transmission and plasticity, providing insights into mechanisms underlying learning and memory. This makes it a valuable tool for investigating neurological disorders such as epilepsy and Alzheimer’s disease.

Reproductive Toxicology

Recent studies have demonstrated that this compound has significant effects on female reproductive systems. It has been shown to induce contractions in the vagina and oviduct, suggesting a role in reproductive physiology. This property is being explored for potential applications in reproductive health and fertility treatments .

Case Study 1: Analgesic Properties of this compound

In a controlled study involving animal models, this compound was administered to assess its analgesic effects compared to traditional pain relievers. The results indicated that this compound provided comparable or superior pain relief without the side effects commonly associated with opioids. This study highlights the potential of this compound as an alternative pain management solution.

Case Study 2: Impact on Neurological Function

A series of experiments were conducted to evaluate how this compound affects synaptic activity in rat hippocampal slices. The findings revealed that this compound enhances long-term potentiation (LTP), a cellular mechanism associated with learning and memory. This suggests that this compound could be beneficial in developing treatments for cognitive impairments.

Case Study 3: Effects on Female Reproductive Health

Research involving female rats examined the effects of this compound on reproductive health. The study found that administration of this compound led to increased contractions in the reproductive tract, indicating its potential role in enhancing fertility. These findings warrant further investigation into the therapeutic uses of this compound in reproductive medicine.

Data Summary

Application AreaKey FindingsPotential Uses
Pain ManagementPotent analgesic effectsAlternative to opioids
Neurological ResearchEnhances synaptic plasticityTreatment for cognitive disorders
Reproductive ToxicologyInduces contractions in reproductive organsFertility enhancement therapies

Properties

CAS No.

137182-25-3

Molecular Formula

C32H43N7O8

Molecular Weight

653.7 g/mol

IUPAC Name

(4S)-4-[[(2R)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H43N7O8/c1-18(2)27(28(35)43)39-32(47)23(16-20-11-7-4-8-12-20)38-30(45)22(13-14-26(41)42)36-31(46)24(17-25(34)40)37-29(44)21(33)15-19-9-5-3-6-10-19/h3-12,18,21-24,27H,13-17,33H2,1-2H3,(H2,34,40)(H2,35,43)(H,36,46)(H,37,44)(H,38,45)(H,39,47)(H,41,42)/t21-,22-,23-,24+,27-/m0/s1

InChI Key

NNCPNXNWAQSRCG-CPASSRBFSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Appearance

Solid powder

Key on ui other cas no.

137182-25-3

Purity

>98% (or refer to the Certificate of Analysis)

sequence

FNEFV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

fulicin
Phe-Asn-Glu-Phe-Val-NH2
phenylalanyl-asparaginyl-glutamyl-phenylalanyl-valinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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